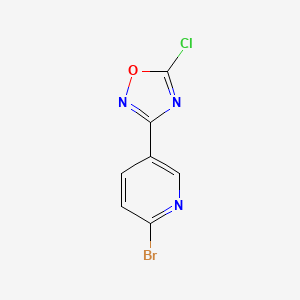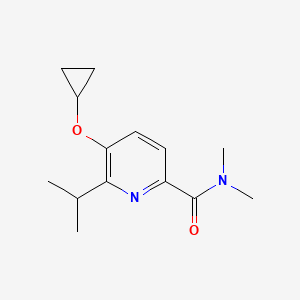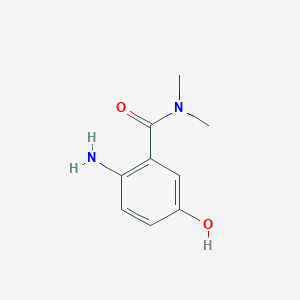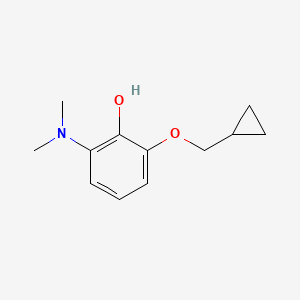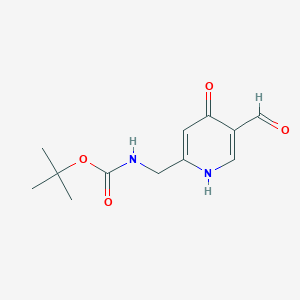
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-N-ethyl-pyridin-2-amine
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine is unique due to its dual pyridine ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific domains.
Eigenschaften
Molekularformel |
C10H8BrN3 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
6-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8/h1-7H,(H,12,13,14) |
InChI-Schlüssel |
BQXCKUBYOWBPEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


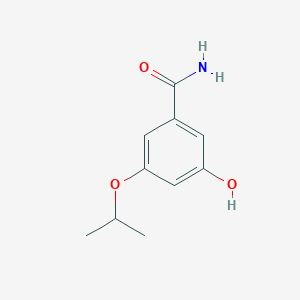
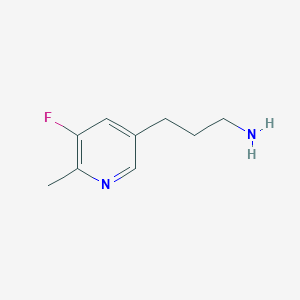
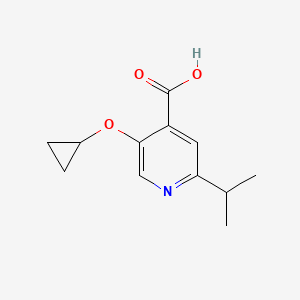
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

